molecular formula C9H11F2NO B3175687 {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine CAS No. 958863-65-5

{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B3175687
CAS No.: 958863-65-5
M. Wt: 187.19 g/mol
InChI Key: VLUDGNVGCUKISU-UHFFFAOYSA-N
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Description

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Among the various fluorinated functional groups, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique physicochemical characteristics. nih.gov Its inclusion in a molecular structure can profoundly alter a compound's properties, such as metabolic stability, lipophilicity, and binding interactions. nih.gov The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a feature that allows it to form distinct interactions with biological targets like protein active sites. This capability provides a unique tool for drug designers seeking to create interactions not achievable with traditional hydrogen bond donors.

Amines containing this moiety are of particular interest as they combine the versatile reactivity of the amino group with the property-modulating effects of the difluoromethoxy substituent. The synthesis of chiral difluoromethylated amines is recognized as a powerful strategy in drug design, underscoring the importance of these structural motifs in developing new therapeutic agents. Research has focused on developing novel synthetic methods to access these valuable compounds, including strategies involving visible-light photoredox catalysis to form O–CF₂H and C–OCF₂H bonds. nih.gov The growing body of research highlights the pivotal role of difluoromethoxy-containing amines as building blocks for creating novel, high-value molecules with tailored biological and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12-6-7-4-2-3-5-8(7)13-9(10)11/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUDGNVGCUKISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Difluoromethoxy Phenyl Methyl Methyl Amine and Analogous Chemical Structures

Strategies for Introducing the Difluoromethoxy Moiety to Aromatic Systems

The difluoromethoxy (OCF2H) group is a valuable substituent in medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, or amine groups and improving metabolic stability and membrane permeability. nih.gov Its synthesis on aromatic systems can be achieved through several distinct strategies, ranging from conventional fluorination techniques to modern catalytic methods.

Conventional Fluorination Approaches for Difluoromethoxy-Containing Aromatics

Traditional methods for the introduction of fluorine onto aromatic rings often involve harsh conditions and have limitations in scope. Nucleophilic aromatic substitution (SNAr) reactions, known as the Halex process, can be used to displace a leaving group, such as a nitro or halo group, with a fluoride (B91410) ion. However, this typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate.

Another classical approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to generate the corresponding aryl fluoride. While historically significant, this method's utility can be limited by the stability of the diazonium salt and the required reaction conditions.

The direct conversion of phenols to aryl difluoromethyl ethers represents a more direct conventional route. This transformation can be accomplished using a difluorocarbene source, such as chlorodifluoromethane (B1668795) (CHClF2), under basic conditions. However, the gaseous nature and environmental concerns associated with reagents like CHClF2 have prompted the development of alternative methods.

Catalytic Difluoromethoxylation Reactions: Recent Advances

Recent years have witnessed significant progress in the catalytic C-H difluoromethoxylation of arenes and heteroarenes, offering milder and more efficient alternatives to conventional methods. rsc.org A notable advancement is the use of visible light photoredox catalysis, which enables the generation of the difluoromethoxy radical (•OCF2H) under mild conditions. nih.gov

In one such approach, a redox-active difluoromethoxylating reagent is activated by a photoredox catalyst upon irradiation with visible light. rsc.orgsemanticscholar.org This process involves a single electron transfer (SET) to generate a radical intermediate that liberates the •OCF2H radical. rsc.org This radical can then add to a wide range of (hetero)aromatic compounds. nih.gov The resulting difluoromethoxylated cyclohexadienyl radical is subsequently oxidized and deprotonated to afford the desired product. rsc.org These reactions are often characterized by their operational simplicity, room temperature conditions, and tolerance of a wide variety of functional groups. rsc.org

Catalyst SystemReagentArene SubstrateYield (%)Reference
Photoredox CatalystRedox-active difluoromethoxylating reagentVarious arenes and heteroarenesModerate to Good rsc.org
Copper Catalystα-silyldifluoroacetatesAryl IodidesModerate to Good acs.org

Another innovative catalytic strategy involves a copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation to yield the difluoromethylated aromatic compound. acs.org

Novel Fluorodesulfurization Routes for Difluoro(methoxy)methyl Groups

Fluorodesulfurization reactions provide an alternative pathway for the introduction of fluorinated groups. While direct fluorodesulfurization to form a difluoromethoxy group is less common, related transformations highlight the utility of sulfur-based precursors. For instance, the conversion of a trifluoromethyl group, which can be considered a synthetic equivalent, into a difluoromethyl group can be achieved through selective C-F bond activation. researchgate.net

More directly related to fluorodesulfurization, reagents have been developed for the synthesis of difluoromethyl ethers from the corresponding dithiocarbonates. This transformation typically involves the activation of the dithiocarbonate with an electrophilic fluorinating agent. While not a direct fluorodesulfurization of a pre-existing sulfur-containing aromatic, this approach showcases the principle of using sulfur chemistry to facilitate the introduction of the difluoromethyl group.

Synthesis of the Benzyl(methyl)amine Core

The benzyl(methyl)amine core of the target molecule can be constructed through various well-established and modern synthetic methods. These methods range from classical reductive aminations to sophisticated catalytic cross-coupling reactions.

Amination Reactions for Benzylamine (B48309) Scaffold Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide or triflate, providing a direct route to aryl amines. wikipedia.orglibretexts.orgorganic-chemistry.org In the context of synthesizing {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine, a precursor such as 2-(difluoromethoxy)benzyl halide could be coupled with methylamine (B109427) using a suitable palladium catalyst and ligand system. nih.gov

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org Several generations of catalyst systems have been developed, allowing for the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org

CatalystLigandAryl Halide/TriflateAmineBaseYield (%)Reference
Pd(OAc)2BINAPAryl perfluorooctanesulfonatesPrimary and secondary aminesCs2CO3up to 76% nih.gov
[(CyPF-tBu)PdCl2]CyPF-tBuAryl and heteroaryl halidesVarious amines-High organic-chemistry.org
Pd(0)Various phosphine (B1218219) ligandsAryl halidesPrimary or secondary aminesStrong baseGenerally Good wikipedia.org

Beyond the Buchwald-Hartwig reaction, other methods for benzylamine synthesis include the reductive amination of the corresponding aldehyde (2-(difluoromethoxy)benzaldehyde) with methylamine, typically using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation. nih.gov Additionally, copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a method to form α-substituted primary benzylamines from alkylarenes. acs.org

Enantioselective and Stereoselective Synthetic Approaches for Amine Centers

For the synthesis of chiral amines, enantioselective methods are crucial. While the target molecule, this compound, does not have a chiral center at the benzylic carbon, analogous structures with substitution at this position would require stereoselective synthesis.

One approach is the asymmetric hydrogenation of imines. acs.org For instance, an imine formed from a ketone and a chiral amine can be hydrogenated to produce a chiral secondary amine with high enantiomeric excess. acs.orggoogle.com The use of chiral catalysts, such as those based on iridium or rhodium with chiral phosphine ligands, can also effect the enantioselective reduction of imines. acs.org

Copper-catalyzed enantioselective aza-Friedel-Crafts reactions between phenols and N-sulfonyl aldimines have been developed to provide chiral secondary benzylamines in good to excellent yields and high enantioselectivities. nih.gov Furthermore, palladium-catalyzed enantioselective three-component reactions of sulfonamides, aldehydes, and arylboronic acids can generate a diverse array of α-arylamines with high yields and enantioselectivity. organic-chemistry.org

Convergent and Divergent Synthetic Pathways to this compound

For a molecule like this compound, a convergent approach might involve the synthesis of 2-(difluoromethoxy)benzaldehyde (B1333782) and methylamine as separate fragments, which are then coupled. A divergent approach could start with a simpler substituted benzene (B151609) ring, followed by the stepwise introduction of the difluoromethoxy group, the aminomethyl functionality, and finally the N-methyl group.

Multi-step Reaction Sequences for Substituted Benzylamines

The synthesis of substituted benzylamines is a well-established area of organic chemistry, with numerous methodologies that can be adapted for the preparation of this compound. A common and versatile method is reductive amination. This process typically involves the reaction of a carbonyl compound, in this case, 2-(difluoromethoxy)benzaldehyde, with an amine, such as methylamine, to form an intermediate imine. This imine is then reduced in situ to the desired benzylamine.

Another widely used strategy involves the nucleophilic substitution of a benzyl (B1604629) halide with an amine. For the target molecule, this would entail the reaction of 2-(difluoromethoxy)benzyl bromide with methylamine. Historically, benzylamines have been synthesized through the addition of nucleophiles to imine derivatives or by substitution reactions involving benzylic alcohols or halides, often requiring multi-step sequences. europeanpharmaceuticalreview.com

A potential multi-step synthetic route to this compound could commence with the difluoromethoxylation of a suitable phenolic precursor. The resulting difluoromethoxy-substituted aromatic ring can then be functionalized to introduce the aminomethyl group. This can be achieved through various transformations, such as the conversion of a carboxylic acid to an amide followed by reduction, or the reduction of a nitrile.

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction conditions at each step is crucial. Key parameters that are often tuned include temperature, reaction time, solvent, catalyst, and the stoichiometry of reactants.

For the reductive amination pathway, the choice of reducing agent is critical. Mild reducing agents are often preferred to avoid the reduction of the starting aldehyde. The pH of the reaction medium can also significantly influence the rate of imine formation and the subsequent reduction. In the synthesis of N-benzylamines, the imination step can be carried out in a water-miscible solvent, and the subsequent hydrogenation can be performed in the presence of the water of reaction, simplifying the process. nih.gov

In the case of N-alkylation reactions, a common side reaction is overalkylation, leading to the formation of tertiary amines or quaternary ammonium (B1175870) salts. To achieve selective mono-N-alkylation, reaction conditions can be optimized by adjusting the base, solvent, and the ratio of amine to alkylating agent. societechimiquedefrance.fr For instance, the use of cesium carbonate as a base in DMF has been shown to promote highly chemoselective mono-N-alkylation of primary benzylamines. societechimiquedefrance.fr

The introduction of the difluoromethoxy group itself requires careful control of reaction conditions. Recent advances in this area include palladium-catalyzed difluoromethylation of aryl chlorides/bromides, where the choice of catalyst and ligands is critical for achieving good yields with a range of substrates. yale.edu

Below is an interactive table summarizing key parameters that can be optimized for different reaction types relevant to the synthesis of this compound.

Reaction TypeParameter to OptimizeTypical Conditions/ReagentsPotential for Improvement
Reductive AminationReducing AgentSodium borohydride, Sodium triacetoxyborohydride, Catalytic Hydrogenation (e.g., Pd/C)Improved selectivity, milder reaction conditions
Reductive AminationSolventMethanol, Dichloromethane, 1,2-DichloroethaneIncreased reaction rate, easier work-up
N-AlkylationBasePotassium carbonate, Cesium carbonate, TriethylamineEnhanced selectivity for mono-alkylation, prevention of side reactions
N-AlkylationTemperatureRoom temperature to elevated temperaturesReduced reaction time, minimized decomposition of reactants or products
DifluoromethoxylationCatalystPalladium complexes with specific ligands (e.g., BrettPhos)Higher yields, broader substrate scope
DifluoromethoxylationFluorinating AgentTMSCF2HImproved reactivity and handling

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Organic Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edupaperpublications.org In the context of synthesizing fluorinated organic compounds like this compound, these principles are particularly relevant due to the potential environmental impact of organofluorine compounds and their manufacturing processes. societechimiquedefrance.fr Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.eduyoutube.com

Development of Solvent-Free and Environmentally Conscious Methodologies

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. The development of solvent-free reaction conditions is a key strategy to improve the environmental footprint of a synthesis. researchgate.net For fluorination reactions, solid-state methods using reagents like Selectfluor™ F–TEDA–BF4 have been shown to be effective for various substrates under solvent-free conditions. researchgate.net

Biocatalysis offers another environmentally benign approach to the synthesis of fluorinated compounds. nih.gov Enzymes can operate under mild conditions (ambient temperature and pressure in aqueous media) and often exhibit high chemo-, regio-, and enantioselectivity. nih.govnih.gov For instance, reductive aminases have demonstrated high activity in the synthesis of fluorinated amines from the corresponding ketones. nih.gov The use of enzymes like fluorinases, which can catalyze the formation of a carbon-fluorine bond, represents a promising avenue for the sustainable production of organofluorine compounds. nih.gov

Recently, chemists have developed methods to synthesize fluorinated compounds that avoid the use of PFAS reagents, instead utilizing caesium fluoride as a fluorine source in microfluidic flow systems. europeanpharmaceuticalreview.comeurekalert.orgsciencedaily.com This approach not only provides a more environmentally friendly route but also enhances safety by containing reactive intermediates within the closed system. eurekalert.orgsciencedaily.com

Lifecycle Assessment and Sustainability Metrics for Organofluorine Synthesis

A comprehensive evaluation of the sustainability of a chemical process requires looking beyond the chemical reaction itself to consider the entire lifecycle of the product, from raw material extraction to end-of-life disposal. Lifecycle assessment (LCA) is a methodology used to quantify the potential environmental impacts of a product or process. nih.govfoodpackagingforum.orgnih.govacs.org For organofluorine synthesis, an LCA would consider the environmental burden associated with mining fluorspar (the primary source of fluorine), the energy-intensive production of fluorinating agents, the chemical synthesis process, and the fate of the final product and any byproducts in the environment. societechimiquedefrance.frworktribe.com

Several metrics are used to assess the "greenness" of a chemical process. The E-factor, which is the mass ratio of waste to the desired product, is a simple yet effective measure of the waste generated. societechimiquedefrance.fr Atom economy, another key metric, calculates the proportion of reactant atoms that are incorporated into the final product. paperpublications.org Processes with high atom economy are inherently more sustainable as they generate less waste.

The table below presents some key sustainability metrics and their relevance to the synthesis of fluorinated organic compounds.

Sustainability MetricDescriptionRelevance to Organofluorine Synthesis
E-FactorMass of waste / Mass of productHighlights processes that generate significant byproducts, which is common in multi-step syntheses.
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Favors reaction types like additions and rearrangements over substitutions and eliminations that inherently generate byproducts.
Process Mass Intensity (PMI)Total mass in a process / Mass of productProvides a holistic view of the process efficiency, including solvents, reagents, and process aids.
Lifecycle Assessment (LCA)Comprehensive analysis of environmental impacts from "cradle to grave"Evaluates the overall environmental footprint, including raw material extraction, energy consumption, and end-of-life considerations for fluorinated compounds. nih.govacs.org

The long-term sustainability of organofluorine chemistry is a subject of ongoing discussion, particularly concerning the reliance on finite mineral sources for fluorine and the persistence of some fluorinated compounds in the environment. societechimiquedefrance.frworktribe.comwikipedia.orgworktribe.comrsc.org Therefore, the development of sustainable synthetic methodologies and a thorough understanding of the lifecycle of these compounds are critical areas of research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical structure, including information on connectivity and stereochemistry.

Proton (¹H) NMR spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, N-methyl, and difluoromethoxy protons.

Aromatic Protons: The four protons on the phenyl ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The ortho-substitution pattern and the electronic effects of the difluoromethoxy and methylaminomethyl groups will lead to a complex, coupled spin system.

Difluoromethoxy Proton (-OCHF₂): This proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). This signal is characteristically found at a higher chemical shift, often between δ 6.5 and 7.0 ppm.

Benzylic Protons (-CH₂-N): The two benzylic protons adjacent to the nitrogen atom would typically appear as a singlet around δ 3.7-3.8 ppm. nih.gov

N-Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the nitrogen atom are expected to produce a singlet in the region of δ 2.4-2.5 ppm. nih.gov

Amine Proton (-NH-): If present and not exchanged with a deuterated solvent, the amine proton would appear as a broad singlet.

The precise chemical shifts and coupling constants provide a unique fingerprint for the molecule, confirming the arrangement of these functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Aromatic (Ar-H) 7.0 - 7.5 Multiplet (m) N/A
Difluoromethoxy (OCHF₂) 6.5 - 7.0 Triplet (t) ²JHF ≈ 73 Hz
Benzylic (Ar-CH₂) 3.7 - 3.8 Singlet (s) N/A

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorinated organic compounds. nih.gov Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clean spectra with a wide chemical shift range, minimizing the chance of signal overlap. wikipedia.orgthermofisher.com

For this compound, the ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the difluoromethoxy group.

Chemical Shift: The chemical shift of the fluorine nuclei in the -OCHF₂ group is sensitive to the electronic properties of the aromatic ring. For analogous compounds like 4-(difluoromethoxy)benzonitrile, the ¹⁹F signal appears around δ -82.35 ppm. rsc.org A similar range would be expected for the target compound.

Coupling: The two equivalent fluorine atoms will be coupled to the geminal proton, resulting in a doublet in the ¹⁹F NMR spectrum (²JFH). The magnitude of this coupling constant is typically large, around 73 Hz. rsc.org

This technique unequivocally confirms the difluoromethoxy moiety and can provide insights into the electronic effects of the substituent on the phenyl ring. thermofisher.com

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Nuclei Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)

While ¹H and ¹⁹F NMR provide primary structural information, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for probing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons, primarily helping to assign the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to assign the carbon signals for the benzylic CH₂, the N-methyl CH₃, and the aromatic C-H carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity (<5 Å). wordpress.com For a flexible molecule like this benzylamine derivative, NOESY can provide insights into preferred conformations by showing correlations, for example, between the benzylic protons and the ortho-protons of the phenyl ring. wordpress.com

Together, these advanced techniques provide a comprehensive and unequivocal structural elucidation of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

For the analysis of amine compounds in various matrices, MS is often coupled with a chromatographic separation technique. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. However, primary and secondary amines like this compound can exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns due to their polarity. osti.govnih.gov To overcome this, derivatization is often employed. scientificlabs.ie Converting the amine to a less polar derivative, such as a silyl (B83357) or benzoyl derivative, improves peak shape and chromatographic resolution. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly suited for the analysis of polar and non-volatile compounds and is one of the most popular tools for amine analysis. nih.gov Reversed-phase liquid chromatography is commonly used, and the choice of mobile phase pH is critical for achieving good separation and ionization. For amines, operating in a slightly acidic mobile phase protonates the amine, making it suitable for analysis by electrospray ionization (ESI) in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. nih.gov

In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented by collision-induced dissociation (CID) to produce a characteristic spectrum of daughter ions. For benzylamines, fragmentation is typically studied on the protonated molecule, [M+H]⁺. nih.govnih.gov The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

For protonated this compound (calculated [M+H]⁺ = 188.08), the expected major fragmentation pathways would include:

Formation of the Benzyl Cation: The most characteristic fragmentation of benzylamines involves the cleavage of the C-N bond to form a stable benzyl cation. nih.gov In this case, it would lead to the formation of the 2-(difluoromethoxy)benzyl cation at m/z 157.05.

Loss of the Benzyl Group: Cleavage can also result in the formation of a protonated methylamine fragment or related iminium ions.

Alpha-Cleavage: The predominant fragmentation for aliphatic amines involves the loss of the largest alkyl group from the α-carbon. miamioh.edu For this compound, this would correspond to the formation of the 2-(difluoromethoxy)benzyl cation.

These predictable fragmentation patterns allow for the highly specific and sensitive detection of the compound using techniques like Multiple Reaction Monitoring (MRM) in LC-MS/MS. nih.gov

Table 3: Predicted ESI-MS/MS Fragmentation Data for Protonated this compound

Ion Formula Calculated m/z Description
[M+H]⁺ [C₉H₁₂F₂NO]⁺ 188.08 Parent Ion

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and torsional angles can be determined. This technique is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice, which is governed by various intermolecular forces.

While specific crystallographic data for "this compound" is not publicly available, analysis of related structures provides insight into the expected findings. For instance, studies on N-benzyl-N-methylamine derivatives reveal key structural parameters. An example is the crystallographic analysis of N-benzyl-N-methylmethacrylthioamide, which, although a different class of compound, shares the N-benzyl-N-methyl core. The analysis of this structure showed it crystallized in an orthorhombic space group (P2₁2₁2₁) with specific unit cell dimensions. epa.gov Such data allows for a complete picture of the molecule's arrangement in the crystal.

Similarly, the structure of a benzyl-protected derivative containing the 2-(difluoromethoxy)phenyl moiety has been determined, providing valuable information on the conformational preferences of this substituent. In this particular crystal structure, the difluoromethoxy group's hydrogen atom was not found to be oriented towards the adjacent substituent on the aromatic ring, indicating specific steric or electronic influences on its conformation. kaust.edu.sa

A representative data table for a hypothetical crystal structure determination of a related benzylamine derivative is presented below to illustrate the type of information obtained from an SCXRD experiment.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1325.4
Z (molecules/unit cell)4

The data from SCXRD is crucial for analyzing the molecular conformation—the spatial arrangement of atoms. For "this compound," key conformational features would include the torsion angles describing the orientation of the difluoromethoxy group relative to the phenyl ring and the orientation of the benzyl and methyl groups around the amine nitrogen.

Furthermore, the crystal packing is stabilized by a network of intermolecular interactions. In fluorinated aromatic compounds, these interactions can be complex and include conventional hydrogen bonds (if suitable donors and acceptors are present), as well as weaker interactions like C-H···F, C-H···π, and π-π stacking interactions. umanitoba.cauiowa.edu The highly electronegative fluorine atoms of the difluoromethoxy group can act as weak hydrogen bond acceptors and influence the electrostatic potential of the aromatic ring, thereby modulating π-π stacking geometries. uiowa.edunih.gov Analysis of the crystal packing of fluorinated molecules often reveals that C-H···O and C-H···F bonds, along with F···F contacts, play a significant role in the supramolecular architecture. uiowa.edu

A summary of potential intermolecular interactions and their typical distances observed in related crystal structures is provided below.

Interaction TypeTypical Distance (Å)Description
C-H···F2.2 - 2.6A weak hydrogen bond between a carbon-bound hydrogen and a fluorine atom.
C-H···π2.5 - 2.9An interaction between a C-H bond and the electron cloud of the aromatic ring.
π-π Stacking3.3 - 3.8Attractive, noncovalent interactions between aromatic rings.

Other Spectroscopic Methods (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a vital analytical technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum that serves as a molecular "fingerprint."

For "this compound," the FTIR spectrum would be expected to show characteristic absorption bands for the aromatic ring, the ether linkage, the C-F bonds, and the various C-H bonds. The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine.

The expected vibrational frequencies for the key functional groups are summarized in the table below, based on data from analogous compounds such as fluorinated toluenes and anisole (B1667542) derivatives. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-H (CH₃, CH₂)Stretching2850 - 2960Medium
Aromatic C=CStretching1450 - 1600Medium to Strong
Aryl Ether (Ar-O-C)Asymmetric Stretching1200 - 1275Strong
Aryl Ether (Ar-O-C)Symmetric Stretching1020 - 1075Medium
C-F (in OCF₂H)Stretching1000 - 1150Strong
Aromatic C-HOut-of-plane Bending730 - 770Strong

The region from approximately 1400 cm⁻¹ to 600 cm⁻¹ is known as the "fingerprint region," where complex vibrations unique to the entire molecule occur. This region is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard.

Contextualizing 2 Difluoromethoxy Phenyl Methyl Methyl Amine Within Current Chemical Research Landscape

The compound {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine emerges at the intersection of the two aforementioned areas of chemical science: it is a benzylamine (B48309) derivative that features a difluoromethoxy substituent. While specific research applications for this exact molecule are not widely documented in peer-reviewed literature, its structure alone positions it as a compound of significant interest within the current chemical research landscape, particularly in drug discovery and development.

Its molecular architecture combines the biologically relevant N-methylated benzylamine core with a difluoromethoxy group at the ortho-position of the phenyl ring. This specific combination suggests potential as a valuable intermediate or a candidate molecule for biological screening. The difluoromethoxy group can enhance metabolic stability by blocking a potential site of aromatic hydroxylation and can modulate the compound's lipophilicity and hydrogen-bonding capabilities. mdpi.com The N-methyl secondary amine functionality is a common feature in many centrally active drugs.

The synthesis of this compound would likely involve the reductive amination of 2-(difluoromethoxy)benzaldehyde (B1333782) with methylamine (B109427) or the N-alkylation of 2-(difluoromethoxy)benzylamine. These precursors are themselves valuable building blocks in synthetic chemistry. Given the established importance of both the benzylamine scaffold and the difluoromethoxy group, this compound represents a logical and potentially valuable molecule for inclusion in chemical libraries used for high-throughput screening against various biological targets. Its structure serves as a template that can be further modified to explore structure-activity relationships in the pursuit of new therapeutic leads.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁F₂NO uni.lu
Monoisotopic Mass 187.08087 Da uni.lu
XlogP (Predicted) 2.2 uni.lu

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2-(Difluoromethoxy)benzaldehyde
2-(Difluoromethoxy)benzylamine
Benzylamine
Lacosamide
Moxifloxacin

Computational and Theoretical Investigations of 2 Difluoromethoxy Phenyl Methyl Methyl Amine

Quantum Mechanical Studies on Benzylamines and Fluorinated Analogues

Quantum mechanical (QM) methods are pivotal in elucidating the electronic structure, stability, and reactivity of molecules. For benzylamines and their fluorinated derivatives, including {[2-(difluoromethoxy)phenyl]methyl}(methyl)amine, these computational approaches provide insights that are often difficult to obtain through experimental means alone.

Electronic structure calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of benzylamine (B48309) derivatives. researchgate.netdtic.mil DFT has become a popular tool due to its balance of computational cost and accuracy in predicting molecular properties like geometries, frequencies, and energies. dtic.mil For instance, DFT studies have been employed to investigate the structural properties and chemical reactivity of various heterocyclic compounds, including those with moieties similar to benzylamines. nih.gov These calculations can reveal insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the kinetic stability and electron-donating or -accepting abilities of a molecule. nih.gov

Ab initio methods, while computationally more intensive, can provide highly accurate results. dtic.mil Both DFT and ab initio approaches have been used to study reaction mechanisms, such as the nucleophilic substitution reactions of benzyl (B1604629) bromides with benzylamine, where they not only reproduce experimental activation energies but also offer a deeper understanding at a molecular level. researchgate.net The choice between different functionals and basis sets in these calculations is critical for obtaining reliable results. For example, the B3LYP functional with a 6-31G(d,p) basis set is a commonly used combination for geometry optimization and electronic property calculations of organic molecules. nih.gov

Table 1: Comparison of Computational Methods for Electronic Structure Analysis

MethodDescriptionCommon ApplicationsStrengthsLimitations
Density Functional Theory (DFT) A quantum mechanical method that maps the many-body problem onto a system of non-interacting electrons in an effective potential.Geometry optimization, electronic properties (HOMO/LUMO), reaction mechanism studies. nih.govComputationally efficient, good accuracy for many systems. dtic.milPerformance can be inconsistent for different chemical systems; results depend on the chosen functional. dtic.mil
Ab Initio A class of quantum chemistry methods based on first principles, without empirical parameters.High-accuracy energy calculations, study of potential energy surfaces, transition states. dtic.milHigh accuracy, systematically improvable.Computationally expensive, limited to smaller systems.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of fluorinated benzylamines is crucial for understanding how the substitution of fluorine atoms affects their molecular shape and stability. globethesis.com High-resolution spectroscopic techniques, combined with quantum theoretical calculations, have been used to study the conformational behaviors of benzylamine and its fluorinated derivatives. globethesis.com These studies have shown that fluorination, particularly at the ortho position, can significantly alter conformational preferences. globethesis.com For instance, when an ortho hydrogen is replaced by fluorine, the amino group tends to orient itself perpendicularly to the benzene (B151609) ring. globethesis.com

Energy landscape mapping provides a comprehensive view of the possible conformations of a molecule and the energy barriers between them. nih.govrsc.org This mapping is essential for understanding dynamic processes like protein folding and ligand binding. nih.govnih.gov For a molecule like this compound, understanding its conformational landscape is key to predicting how it will interact with biological targets. Computational methods can generate these energy landscapes, identifying stable conformers and transition states. rsc.orgresearchgate.net

Quantum mechanical calculations are also powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational models. For fluorinated benzylamines, rotational constants and nuclear quadrupole coupling constants have been obtained through a combination of pulsed jet Fourier transform microwave spectroscopy and quantum theoretical calculations. globethesis.com

Reactivity descriptors, derived from electronic structure calculations, provide a quantitative measure of a molecule's reactivity. Parameters such as HOMO-LUMO energy gaps, hardness, softness, and electronegativity can be calculated to predict how a molecule will behave in a chemical reaction. nih.gov For example, Hammett plots derived from kinetic studies of reactions involving para-substituted benzylamines have provided evidence for carbanionic reaction intermediates and have shown that reactivity is influenced by both field/inductive and resonance effects. nih.gov

Molecular Modeling and Simulation Approaches for Ligand-Target Interactions

Understanding how a ligand like this compound interacts with its biological target is a cornerstone of drug discovery. Molecular modeling and simulation provide a dynamic and detailed picture of these interactions at the atomic level.

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, often a protein, to design and optimize ligands. researchgate.net This approach has been successfully applied to benzylamine-based inhibitors. For example, SBDD was used to develop neutral, nonpeptidic inhibitors that bind to the S1 pocket of complement factor D, a serine protease. nih.gov X-ray crystallography of ligand-protein complexes is a critical component of SBDD, providing precise information about the binding mode and guiding further chemical modifications to improve affinity and selectivity. researchgate.netnih.gov

The introduction of fluorine atoms into a ligand is a common strategy in drug design to enhance properties such as metabolic stability and binding affinity. researchgate.netnih.gov The "magic effect" of fluorine is often attributed to its ability to form favorable interactions, including fluorine bonding, with protein residues. researchgate.netnih.gov

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of a ligand within a protein's active site. Docking studies can predict the preferred orientation of a ligand, while MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

For fluorinated compounds, understanding the specific interactions of the fluorine atoms is crucial. Fluorine can participate in various non-covalent interactions, including hydrogen bonds (where C-F acts as a weak acceptor) and multipolar interactions with backbone carbonyl groups. nih.gov Analysis of crystal structures of protein-ligand complexes has revealed that short contacts involving fluorine are frequent. nih.gov For instance, in a series of thrombin inhibitors, the substitution of a hydrogen with fluorine on a benzyl group led to a significant increase in potency, with the fluorine atom forming a close contact with a backbone carbonyl group. nih.gov

Binding site analysis involves identifying and characterizing the key residues in the protein's active site that interact with the ligand. uni-hannover.de In the context of this compound, this would involve identifying the amino acids that form hydrogen bonds, hydrophobic interactions, or other contacts with the difluoromethoxy group, the phenyl ring, and the methylamine (B109427) moiety. This detailed understanding of the binding mode is essential for rational drug design and the optimization of lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical connection between the structural properties of a compound and its biological activity. fiveable.me QSAR models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby streamlining the design and optimization of potential drug candidates. youtube.comnih.gov The core principle is that the biological effect of a molecule is directly related to its chemical structure and physicochemical properties. fiveable.menih.gov

Quantum Similarity Measures (QSM) offer a sophisticated approach within QSAR by quantifying the degree of similarity between molecules based on their electron density functions, a fundamental quantum-mechanical property. This method, often part of a broader strategy known as Quantum Topological Molecular Similarity (QTMS), utilizes electronic descriptors derived from ab initio wave functions of geometry-optimized molecules. researchgate.net Instead of relying on classical descriptors, QSM evaluates molecules in their entirety, capturing subtle electronic features that govern molecular interactions.

In the context of this compound and its analogues, a QSM-based QSAR study would involve the following steps:

Quantum Chemical Calculations: High-level ab initio calculations are performed for a series of related compounds to obtain their electron density distributions.

Similarity Index Calculation: A similarity index is computed for each pair of molecules by comparing their electron densities. This provides a quantitative measure of how similar the molecules are from an electronic standpoint.

Model Development: Statistical methods, such as partial least squares (PLS) or genetic algorithms, are used to build a model that correlates the calculated similarity indices with the observed biological activities of the compounds. researchgate.net

The resulting model can predict the activity of new, untested analogues of this compound, guiding the synthesis of more potent compounds. This approach is particularly valuable as it grounds the predictive model in the fundamental electronic structure of the molecules. researchgate.net

A cornerstone of classical QSAR is the correlation of molecular descriptors representing electronic and steric properties with biological activity. nih.govresearchgate.netubaya.ac.id These parameters are crucial as they govern how a molecule interacts with its biological target. nih.govnih.gov

Electronic Parameters: These descriptors quantify the electronic effects of substituents on a molecule's reactivity and interaction capabilities. The most common electronic parameter is the Hammett constant (σ), which describes the electron-withdrawing or electron-donating ability of a substituent on an aromatic ring. wikipedia.org Other descriptors include dipole moment and orbital energies (e.g., HOMO and LUMO). jmaterenvironsci.com For this compound, the difluoromethoxy group's electronic influence is a key determinant of its properties.

Steric Parameters: These parameters describe the size and shape of the molecule or its substituents, which influence its ability to fit into a receptor's binding site. Common steric descriptors include molar volume, molecular weight, and Taft's steric parameter (Es). nih.govubaya.ac.id

A typical QSAR model is formulated as a linear or non-linear equation that links these parameters to biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration). jmaterenvironsci.com For a hypothetical series of analogues of this compound, a Hansch-type analysis might yield an equation like:

pIC50 = c1(σ) + c2(Es) + c3(logP) + constant

This equation quantitatively describes how changes in electronic (σ), steric (Es), and lipophilic (logP) properties are predicted to affect the biological activity. ubaya.ac.id

Table 1: Hypothetical QSAR Data for this compound Analogues

This table illustrates the type of data used in a QSAR study to correlate electronic and steric parameters with biological activity. The values are for demonstration purposes only.

Substituent (R)Hammett Constant (σ)Steric Parameter (Es)Observed pIC50Predicted pIC50
-H0.001.245.85.8
-Cl0.230.276.36.2
-CH3-0.170.006.16.1
-NO20.78-1.016.96.8
-OCH3-0.270.696.46.5

Computational Analysis of the Difluoromethoxy Group's Influence on Molecular Properties

The difluoromethoxy group is often considered a "lipophilic hydrogen bond donor," a concept that highlights its dual nature. semanticscholar.orgh1.coscilit.com This characteristic is particularly valuable in drug design.

Hydrogen Bonding: Due to the strong polarization of the C-H bond by the two adjacent fluorine atoms, the hydrogen atom in the OCF₂H group can act as a weak hydrogen bond (H-bond) donor. researchgate.netnih.gov Computational and experimental studies, such as those using Abraham's solute ¹H NMR analysis, have determined the hydrogen bond acidity parameter (A) for related difluoromethyl compounds to be in the range of 0.085 to 0.126. semanticscholar.orgacs.orgnih.gov This places its H-bond donor strength on a scale similar to that of anilines and thiophenols, though weaker than a hydroxyl group. semanticscholar.orgnih.gov The ability to form such hydrogen bonds can significantly enhance binding affinity to biological targets. nih.gov

Table 2: Physicochemical Properties of the Difluoromethoxy Group

This table summarizes key computational and experimental parameters that define the hydrogen bonding and lipophilicity characteristics of the difluoromethoxy (or related difluoromethyl) moiety.

ParameterDescriptionTypical Value RangeReference
Hydrogen Bond Acidity (A)Quantifies the strength of the C-H group as a hydrogen bond donor.0.085 - 0.126 semanticscholar.orgacs.orgnih.gov
ΔlogP (vs. CH₃)Change in the octanol-water partition coefficient when replacing a methyl group with a difluoromethyl group.-0.1 to +0.4 h1.coacs.orgnih.gov
Hansch π ConstantA measure of the lipophilicity contribution of the substituent.+0.2 to +0.6 nih.gov

The electronic influence of a substituent is a critical factor in molecular interactions and reactivity, and it can be quantitatively described by Hammett constants (σ). wikipedia.org These constants are derived from the ionization of substituted benzoic acids and separate the electronic effect into meta (σm) and para (σp) contributions, reflecting inductive and resonance effects. wikipedia.orglumenlearning.com

For the difluoromethoxy group, the two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I). This effect decreases the electron density of the aromatic ring, influencing its reactivity and the pKa of nearby functional groups. The oxygen atom can potentially donate electron density through resonance (+R), but this effect is significantly diminished by the adjacent fluorine atoms.

Computational studies, often employing Density Functional Theory (DFT), can be used to calculate properties from which Hammett constants can be derived. researchgate.netscience.gov Studies on related compounds have shown a direct linear correlation between Hammett σ values and experimentally measured properties like hydrogen bond acidity and lipophilicity, underscoring the predictive power of this parameter. semanticscholar.orgnih.gov The positive Hammett constant values indicate that the difluoromethoxy group acts as an electron-withdrawing substituent. researchgate.net

Table 3: Hammett Constants for Difluoromethoxy and Related Substituents

This table provides a comparison of the electronic effects of the difluoromethoxy group with other common fluorine-containing substituents through their respective Hammett constants.

Substituentσm (meta)σp (para)Reference
-OCF₂H0.310.22 acs.org
-CF₃0.430.54 pitt.edu
-CHF₂0.300.32 researchgate.net
-OCF₃0.400.35 pitt.edu
-SO₂CF₃0.830.96 pitt.edu

Reactivity Profiles and Mechanistic Investigations of 2 Difluoromethoxy Phenyl Methyl Methyl Amine

Chemical Reactivity of the Amine Functionality

The chemical reactivity of the amine functionality in {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which allows it to act as both a nucleophile and a base. The presence of a methyl group and a 2-(difluoromethoxy)benzyl group on the nitrogen atom modulates these properties through electronic and steric effects.

Nucleophilic Reactivity of the Methylamine (B109427) Group

The secondary amine group in this compound is expected to be a potent nucleophile. cymitquimica.com Generally, secondary amines are effective nucleophiles, often more so than primary amines due to the electron-donating effect of the additional alkyl group, which increases the electron density on the nitrogen atom. masterorganicchemistry.com The nitrogen atom can readily attack electron-deficient centers, participating in a variety of chemical transformations.

The nucleophilicity of amines is, however, sensitive to steric hindrance. masterorganicchemistry.com While the methyl group is small, the benzyl (B1604629) substituent, particularly with an ortho-substituent like the difluoromethoxy group, could impose some steric constraints, potentially reducing the reaction rate with sterically demanding electrophiles compared to less hindered secondary amines. masterorganicchemistry.com

The reactivity of the methylamine group is anticipated to be similar to that of N-methylbenzylamine, which is known to participate in reactions such as alkylation and acylation. cymitquimica.com These reactions involve the formation of a new bond between the nitrogen atom and an electrophilic carbon atom.

Influence of the Difluoromethoxy-Substituted Phenyl Group on Amine Basicity and Reactivity

The difluoromethoxy group (-OCF₂H) at the ortho position of the phenyl ring significantly influences the basicity and, consequently, the nucleophilic reactivity of the amine. The -OCF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This electron-withdrawing effect is transmitted through the aromatic ring via inductive effects, which can decrease the electron density on the nitrogen atom of the benzylamine (B48309) moiety.

A reduction in electron density on the nitrogen atom leads to a decrease in basicity, meaning the amine will have a lower affinity for protons. This is a common trend observed in substituted anilines and related compounds where electron-withdrawing groups diminish basicity. While not a direct aniline, the electronic influence of the substituted phenyl ring is still significant.

The decreased basicity generally correlates with a decrease in nucleophilicity. Therefore, this compound is expected to be less nucleophilic than N-methylbenzylamine, which lacks the electron-withdrawing substituent. However, it's important to note that basicity and nucleophilicity are not always perfectly correlated, especially when steric factors are at play. masterorganicchemistry.com

Table 1: Predicted Influence of Substituents on the Amine Reactivity

SubstituentElectronic EffectPredicted Impact on BasicityPredicted Impact on Nucleophilicity
Methyl GroupElectron-donating (inductive)IncreaseIncrease
2-(Difluoromethoxy)phenyl GroupElectron-withdrawing (inductive)DecreaseDecrease

Stability and Degradation Pathways of the Compound

Chemical Stability of the Difluoromethoxy Ether Moiety

The difluoromethoxy group is generally considered to be chemically stable due to the high strength of the carbon-fluorine bond. rsc.org This stability contributes to the persistence of many fluorinated compounds in various environments. nih.gov Aryl difluoromethyl ethers are typically stable enough to be isolated via silica (B1680970) gel chromatography. nih.gov

However, the stability of the difluoromethoxy group is not absolute. While resistant to many common chemical transformations, it can be cleaved under specific and often harsh conditions. For instance, studies on related fluorinated aromatic compounds have shown that enzymatic systems in certain microorganisms can achieve defluorination. nih.gov The presence of the ether oxygen atom can also influence stability. While generally stable, ether linkages can be cleaved under strongly acidic conditions or by specific reagents.

Potential Degradation Mechanisms in Various Chemical Environments

The degradation of this compound can be initiated at several points in the molecule, depending on the chemical environment.

Oxidation of the Amine: The benzylamine moiety is susceptible to oxidation. Oxidative cleavage of the C-N bond is a known transformation for benzylamines, which can be achieved using various chemical oxidants or through photocatalytic methods. researchgate.net This could lead to the formation of 2-(difluoromethoxy)benzaldehyde (B1333782) and methylamine as initial degradation products.

N-Nitrosation: Secondary amines can react with nitrosating agents, such as nitrous acid (formed in acidic conditions from nitrites), to form N-nitrosamines. medchemexpress.com This reaction would lead to the formation of N-nitroso-{[2-(difluoromethoxy)phenyl]methyl}(methyl)amine.

Hydrolysis of the Difluoromethoxy Group: Although stable, under forcing acidic or basic conditions, the difluoromethoxy group could potentially undergo hydrolysis. This would likely proceed through the formation of an unstable hemiacetal-like intermediate, ultimately leading to the formation of a formate (B1220265) and releasing fluoride (B91410) ions.

Biodegradation: The biodegradation of fluorinated organic compounds is complex and often slow. researchgate.net While the difluoromethoxy group imparts resistance to metabolic degradation, certain microbial strains have been shown to degrade fluorinated aromatics. nih.govresearchgate.net The degradation pathway would likely involve initial oxidation of the aromatic ring or the amine side chain.

Table 2: Potential Degradation Reactions

Reaction TypeReactive SitePotential ProductsConditions
OxidationAmine and benzylic C-H2-(Difluoromethoxy)benzaldehyde, MethylamineOxidizing agents, Photocatalysis
N-NitrosationAmineN-Nitroso-{[2-(difluoromethoxy)phenyl]methyl}(methyl)amineAcidic conditions, Nitrites
HydrolysisDifluoromethoxy group2-Hydroxybenzaldehyde, Formic acid, Fluoride ionsStrong acid or base, high temperature

Photochemical Transformations of Related Benzylamines

Benzylamines are known to undergo a variety of photochemical transformations upon exposure to light, particularly in the presence of a photosensitizer. acs.org These reactions are often initiated by a single electron transfer (SET) process from the amine (the electron donor) to the excited state of the photosensitizer. researchgate.net

The resulting benzylamine radical cation is a key intermediate that can undergo further reactions. A common pathway involves the deprotonation of the α-C-H bond (the C-H bond adjacent to the nitrogen), which is significantly acidified upon formation of the radical cation, to generate an α-amino radical. researchgate.net This radical can then participate in various coupling reactions.

For instance, the photocatalytic oxidative coupling of benzylamine can lead to the formation of N-benzylidenebenzylamine. researchgate.netacs.org In the case of this compound, analogous transformations could be expected. Irradiation in the presence of an appropriate photosensitizer and an oxidant (such as molecular oxygen) could lead to dimerization or coupling with other radical species present in the reaction mixture. The specific products would depend on the reaction conditions, including the solvent, photosensitizer, and the presence of other reactants. rsc.org

The electronic properties of the difluoromethoxy-substituted phenyl group could influence the efficiency and outcome of these photochemical reactions by affecting the redox potential of the amine and the stability of the radical intermediates formed.

Reaction Mechanisms Involving the Difluoromethoxy Group and its Transformations

While specific mechanistic studies detailing the transformations of the difluoromethoxy group in this compound are not extensively documented in the available scientific literature, its reactivity can be inferred from the well-established chemistry of analogous aryl difluoromethyl ethers. The difluoromethoxy (–OCF₂H) group is generally considered chemically robust due to the strong C-F bonds and the stability of the aryl ether linkage. However, under specific and often forcing conditions, it can participate in several types of chemical transformations. The reactivity is primarily centered on the C-H bond of the difluoromethyl group, the C-O aryl ether bond, and its electronic influence on the attached phenyl ring.

Acid- and Base-Mediated Transformations

The aryl difluoromethyl ether moiety is notably resistant to cleavage by strong acids such as HBr and HI, which are commonly used for the cleavage of alkyl ethers. libretexts.org The mechanism for aryl alkyl ether cleavage typically involves protonation of the ether oxygen followed by nucleophilic attack on the adjacent alkyl carbon. In the case of an aryl-OCF₂H group, the C(sp²)-O bond is exceptionally strong, and the carbon of the difluoromethyl group is sterically shielded and electronically deactivated by the two fluorine atoms, rendering it highly resistant to nucleophilic attack. Consequently, this group serves as a stable ether linkage under conditions that would typically cleave other aryl alkyl ethers.

Transformations under basic conditions are also challenging and require extreme measures. The C-H bond of the difluoromethoxy group has low acidity and is not susceptible to deprotonation by common bases. However, studies have shown that the use of a Brønsted superbase in conjunction with a stabilizing Lewis acid can enable the deprotonation of Ar-CF₂H compounds to form a transient Ar-CF₂⁻ nucleophilic species. acs.orgnih.gov In the context of an aryl difluoromethyl ether, a similar approach could theoretically lead to an Ar-OCF₂⁻ anion. This highly reactive intermediate would be prone to α-fluoride elimination to generate an aryloxyfluorocarbene intermediate, though this pathway remains largely speculative for aryl difluoromethyl ethers.

Generation of Difluorocarbene

A plausible, though high-energy, transformation pathway for aryl difluoromethyl ethers is the generation of difluorocarbene (:CF₂). This reaction is more commonly associated with difluoromethylating agents like difluoromethyltriflate (HCF₂OTf) in the presence of a base. nih.gov For an Ar-OCF₂H compound, thermal or strong base-induced elimination could potentially lead to the formation of a phenol (B47542) (or phenoxide) and difluorocarbene. nih.gov The generated difluorocarbene is a highly reactive intermediate that can participate in various subsequent reactions, such as cyclopropanation of alkenes. However, this transformation typically requires harsh conditions and has not been specifically reported for the title compound.

Radical-Based Transformations

The difluoromethoxy radical (•OCF₂H) is a key intermediate in modern synthetic methods for the introduction of the difluoromethoxy group onto aromatic rings, often via photoredox catalysis. rsc.orgnih.govchemistryviews.org These reactions typically involve the generation of the •OCF₂H radical from a specialized precursor reagent, which then adds to the arene. rsc.orgchemistryviews.org While this demonstrates the viability of the radical species, transformations of a stable Ar-OCF₂H compound via a radical pathway are less common. Homolytic cleavage of the strong Ar-O bond to generate an aryl radical and the •OCF₂H radical would require significant energy input, such as high-temperature pyrolysis or UV photolysis, and is not a typical synthetic transformation.

Electronic Influence on the Aromatic Ring

The difluoromethoxy group exerts a strong electron-withdrawing effect on the aromatic ring, a consequence of the high electronegativity of the fluorine atoms. This electronic influence significantly impacts the reactivity of the phenyl group in this compound. The group deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation substantially slower compared to benzene (B151609) or anisole (B1667542). The directing effect of the -OCF₂H group would be meta to its position on the ring, guiding incoming electrophiles to the C4 and C6 positions relative to the C1 bearing the ether.

The table below summarizes the potential transformations of the aryl difluoromethoxy group based on mechanistic principles from related compounds.

Transformation TypePlausible ConditionsKey Intermediate(s)Expected Product Type(s)Notes
Acidic CleavageExcess strong acid (HBr, HI), heatProtonated etherNo reactionThe Ar-OCF₂H bond is highly resistant to standard acidic cleavage conditions. libretexts.org
Deprotonation/Nucleophilic AdditionSuperbase + Lewis AcidAr-OCF₂⁻ anionProducts of nucleophilic additionRequires exceptionally strong base; anion is unstable and prone to elimination. acs.orgnih.gov
Difluorocarbene GenerationStrong base, heatDifluorocarbene (:CF₂)Phenol + difluorocarbene adductsA potential high-energy decomposition pathway. nih.gov
Radical HomolysisUV photolysis or high temperatureAryl radical (Ar•) + •OCF₂H radicalDecomposition productsRequires significant energy input to break the strong Ar-O bond. rsc.org

Biological and Pharmacological Research in Vitro of 2 Difluoromethoxy Phenyl Methyl Methyl Amine

In Vitro Receptor Binding and Ligand Affinity Studies

Assessment of Binding to Specific Receptors (e.g., Cannabinoid Receptors, Neurotensin (B549771) Receptors, Ghrelin Receptors)

A thorough search of scientific databases and literature reveals no available studies that have assessed the binding affinity or functional activity of {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine at cannabinoid (CB1, CB2), neurotensin (NTS1, NTS2), or ghrelin (GHS-R1a) receptors. Therefore, no data on its potential interactions with these specific receptors can be provided.

Receptor binding assays are crucial first steps in drug discovery to determine if a compound interacts with a biological target. Cannabinoid receptors are involved in numerous physiological processes, and their ligands are investigated for conditions like pain, obesity, and neurological disorders. nih.govnih.gov Neurotensin receptors play a role in dopamine (B1211576) pathways and are targets for neurological and psychiatric conditions. nih.govnih.gov The ghrelin receptor is key in regulating appetite and metabolism, making it a target for metabolic disorders. nih.govnih.gov

Methodologies for Competitive Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a specific receptor. This technique relies on the principle of competition between a labeled compound (radioligand) and an unlabeled test compound for a finite number of receptor sites.

The general procedure involves:

Preparation : A biological sample containing the receptor of interest (e.g., cell membrane homogenates, tissue sections, or cells expressing the receptor) is prepared.

Incubation : The receptor preparation is incubated with a fixed concentration of a radioligand known to bind to the target receptor. Simultaneously, varying concentrations of the unlabeled test compound (this compound) are added.

Competition : The test compound competes with the radioligand to bind to the receptors. As the concentration of the test compound increases, it displaces more of the radioligand from the receptor sites.

Separation and Detection : After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration. The amount of radioactivity bound to the receptors is then quantified using a scintillation counter.

Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the test compound. This allows for the calculation of the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand used.

ParameterDescription
IC₅₀ (Half-maximal inhibitory concentration) The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. It is a measure of the functional strength of an inhibitor.
Ki (Inhibition constant) An intrinsic measure of the affinity of a ligand for a receptor. It is derived from the IC₅₀ value and is independent of the assay conditions. A lower Ki value indicates a higher binding affinity.
Radioligand A radioactively labeled drug (e.g., with ³H or ¹²⁵I) that binds with high affinity and specificity to the receptor of interest.
Nonspecific Binding The portion of the radioligand that binds to components other than the target receptor. It is determined by measuring binding in the presence of a very high concentration of an unlabeled ligand.

Impact of Fluorine Position and Substitution Patterns on Binding Affinity and Selectivity

While no specific data exists for this compound, the inclusion of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate pharmacological properties. The position and pattern of fluorine substitution can profoundly influence a molecule's binding affinity and selectivity.

Key effects of fluorination include:

Altered Electrostatics : Fluorine is highly electronegative and can change the local electronic environment of a molecule. This can lead to new, favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the receptor's binding pocket, thereby increasing affinity.

Conformational Control : The C-F bond can influence the preferred conformation (shape) of a molecule. A more rigid conformation that better fits the receptor's binding site can lead to enhanced binding affinity and selectivity.

Metabolic Stability : The carbon-fluorine bond is very strong, making molecules more resistant to metabolic degradation by enzymes. While this is primarily an in vivo consideration, it is a key reason for incorporating fluorine into potential drugs.

Lipophilicity Modulation : Fluorine substitution can increase the lipophilicity (fat-solubility) of a molecule, which can affect how it enters cells and interacts with the typically hydrophobic binding pockets of many receptors.

The difluoromethoxy (-OCHF₂) group on the phenyl ring of the target compound is of particular interest. This group acts as a "lipophilic hydrogen bond donor" and can significantly alter the electronic and steric profile compared to a non-fluorinated methoxy (B1213986) group, potentially leading to unique interactions with a target receptor. However, without experimental data, the precise impact of this specific substitution pattern on the binding of this compound to any receptor remains speculative.

Enzyme Inhibition Studies

Evaluation of Enzyme Target Interactions (e.g., Steroid Sulfatase, Tubulin Polymerization)

No published studies were found that evaluated the inhibitory activity of this compound against steroid sulfatase (STS) or its effect on tubulin polymerization.

Steroid Sulfatase (STS) : STS is an enzyme that plays a critical role in the biosynthesis of active steroid hormones by removing a sulfate (B86663) group from steroid precursors. Inhibition of STS is a therapeutic strategy for hormone-dependent cancers, such as breast and prostate cancer. Research has shown that other, more complex molecules containing a difluoromethoxy group can act as potent STS inhibitors. nih.gov For example, certain 2-difluoromethoxyestratriene derivatives have demonstrated significant STS inhibition, highlighting that this chemical group can be compatible with activity against this enzyme. nih.gov

Tubulin Polymerization : Tubulin is a protein that assembles into microtubules, which are essential components of the cellular skeleton and are critical for cell division. Inhibiting tubulin polymerization disrupts mitosis and can induce cell death, making it a key mechanism for many anticancer drugs. nih.gov Compounds that interfere with tubulin assembly are valuable as potential chemotherapeutic agents. nih.gov While the specific compound this compound has not been tested, the difluoromethoxy chemical motif has been incorporated into molecules that were subsequently evaluated for antitubulin activity. nih.gov

Broader Spectrum Enzyme Inhibition Potentials

The incorporation of fluorine into organic molecules can produce compounds with inhibitory activity against a wide range of enzymes. nih.gov The unique properties of fluorine can enhance binding to an enzyme's active site or alter the mechanism of action. Fluorinated compounds have been successfully developed as inhibitors for various enzyme classes, including proteases, kinases, and oxidoreductases.

Given its structure, this compound could theoretically be investigated for activity against numerous enzymes. For instance, compounds with similar phenylmethylamine scaffolds are sometimes explored as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. However, this remains purely speculative, as no experimental data is available to support or refute any potential enzyme-inhibiting properties for this specific compound.

Structure-Activity Relationship (SAR) Studies of Difluoromethoxybenzylamines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the class of difluoromethoxybenzylamines, these studies involve systematic chemical modifications to delineate the pharmacophore—the essential molecular features responsible for the compound's biological effects. The goal is to optimize potency, selectivity, and pharmacokinetic properties.

Systematic Modification and Activity Profiling to Optimize Biological Potency

The optimization of biological potency for difluoromethoxybenzylamines involves methodical alterations to three primary regions of the molecule: the difluoromethoxy-substituted phenyl ring, the benzylamine (B48309) core, and the amine substituent. While specific SAR data for this compound is not extensively detailed in publicly available literature, a general strategy for activity profiling can be constructed based on established principles for similar pharmacophores, such as monoamine oxidase (MAO) inhibitors. nih.govresearchgate.net

Another critical area for modification is the amine group. Altering the substitution on the nitrogen atom can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds with the biological target. For example, transitioning from a methyl group to larger alkyl groups or incorporating the nitrogen into a cyclic system would be systematically evaluated.

The difluoromethoxy group itself can also be a point of modification. Although often incorporated to improve metabolic stability and act as a lipophilic hydrogen bond donor, its position on the ring (ortho-, meta-, para-) is a critical variable. Moving the difluoromethoxy group from the 2-position to the 3- or 4-position would likely have a significant impact on the molecule's conformation and its interaction with a target binding site.

The following table outlines a general approach to the systematic modification of a difluoromethoxybenzylamine scaffold and the expected data points for activity profiling.

Modification Area Specific Modification Example Rationale for Modification Anticipated Impact on Potency Data to Collect
Phenyl Ring Add a chlorine atom at the 4-positionModulate electronic properties and lipophilicityPotentially increase or decrease, depending on target pocketIC₅₀/EC₅₀, Ki
Move difluoromethoxy group to 4-positionAlter molecular geometry and interaction with targetSignificant change in activity expectedIC₅₀/EC₅₀, Ki
Amine Group Replace methyl with an ethyl groupIncrease steric bulk and lipophilicityMay decrease potency if binding pocket is constrainedIC₅₀/EC₅₀, Ki
Incorporate amine into a pyrrolidine (B122466) ringRestrict conformational flexibilityMay increase potency by locking in an active conformationIC₅₀/EC₅₀, Ki
Benzylic Position Introduce a methyl group on the benzylic carbonIncrease steric hindrance and create a chiral centerLikely to decrease potency unless the pocket accommodates bulkIC₅₀/EC₅₀, Ki

Design Considerations for Modulating Biological Activity through Structural Modifications

The design of novel difluoromethoxybenzylamine analogues is guided by several key physicochemical principles aimed at enhancing interaction with the biological target. The difluoromethoxy group is central to these considerations due to its unique electronic properties and its role as a bioisostere.

One primary design consideration is the ability of the difluoromethyl moiety to act as a hydrogen bond donor. This property allows it to mimic functional groups like thiols and amines, forming crucial interactions within a receptor's binding site. researchgate.net Therefore, structural modifications should aim to preserve or enhance this hydrogen bonding capability by ensuring the molecular geometry places the C-H bond of the CHF₂ group in a favorable position to interact with a hydrogen bond acceptor on the target protein.

Furthermore, the introduction of fluorine atoms generally enhances metabolic stability by strengthening the C-H bonds adjacent to the electron-withdrawing fluorine atoms, making them less susceptible to enzymatic oxidation. biomolther.org When designing analogues, maintaining or enhancing this metabolic stability is a key objective. This can involve strategic placement of the difluoromethoxy group or other fluorine-containing substituents to block potential sites of metabolism. For benzylamines, which can be substrates for monoamine oxidases, adding electron-withdrawing fluorine substituents is a strategy explored to potentially transform them into enzyme inactivators. biomolther.org

Finally, steric factors play a crucial role. The size and shape of the molecule must be complementary to the topology of the target's binding pocket. Modifications should be designed to maximize favorable van der Waals interactions without introducing steric clashes. For example, the choice of substituent on the amine or the phenyl ring should be guided by the known or modeled dimensions of the active site.

Bioisosteric Replacement Applications and their Biological Outcomes

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of modern drug design. The difluoromethyl group (CF₂H), a key component of the difluoromethoxy substituent, is increasingly recognized as a valuable bioisostere for several common functional groups, offering a way to modulate a molecule's properties to improve its therapeutic potential. nih.gov

Assessment of Difluoromethyl as a Bioisostere of Hydroxyl, Thiol, or Amine Groups

The difluoromethyl group is widely considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups due to its ability to act as a lipophilic hydrogen bond donor. nih.gov This hydrogen bonding capacity arises from the polarization of the C-H bond, which is caused by the strong electron-withdrawing effect of the two adjacent fluorine atoms.

Research has shown that the difluoromethyl group can function as a hydrogen bond donor on a scale comparable to that of thiophenol, aniline, and other amine groups. researchgate.net This makes it an effective mimic for thiol and amine functionalities in interactions with biological targets. However, its hydrogen bond donating strength is not considered to be on the same scale as that of the highly polar hydroxyl group. researchgate.net

The replacement of these functional groups with a difluoromethyl group offers several advantages. It can serve as a metabolically stable alternative, as the C-F bond is significantly stronger than C-H, C-O, C-S, or C-N bonds, making the group resistant to metabolic oxidation. nih.gov Furthermore, this substitution typically increases lipophilicity, which can enhance membrane permeability and bioavailability. The degree of this enhancement can be modulated, as the change in lipophilicity (ΔlogP) upon replacing a methyl group with a difluoromethyl group has been observed to span a range from -0.1 to +0.4. researchgate.net

Parameter Difluoromethyl Group as Bioisostere Reference Group(s) Key Finding
Hydrogen Bond Donation Acts as a hydrogen bond donorThiol (-SH), Amine (-NH₂)Strength is similar to thiophenol and aniline. researchgate.net
Acts as a hydrogen bond donorHydroxyl (-OH)Strength is not on the same scale as the hydroxyl group. researchgate.net
Metabolic Stability HighHydroxyl, Thiol, AmineC-F bonds are strong and resistant to enzymatic cleavage. nih.gov
Lipophilicity Generally increases lipophilicityMethyl (-CH₃)The change (Δlog P) ranges from -0.1 to +0.4. researchgate.net

Experimental Validation of Bioisosteric Utility in Biological Systems

The theoretical utility of the difluoromethyl group as a bioisostere has been confirmed through experimental studies. The hydrogen bond acidity (a measure of hydrogen bond donor strength) of various difluoromethyl-containing compounds has been quantified using techniques such as Abraham's solute ¹H NMR analysis. nih.gov

In a series of difluoromethyl anisoles and thioanisoles, the hydrogen bond acidity parameter 'A' was determined to be in the range of 0.085 to 0.126. nih.gov This experimental data provides quantitative support for the group's capacity to act as a hydrogen bond donor, validating its use as a replacement for thiol and amine groups in contexts where such an interaction is critical for biological activity.

The impact on lipophilicity has also been experimentally validated. The measurement of partition coefficients (logP) for pairs of compounds differing only by a methyl versus a difluoromethyl group has shown that the CF₂H group can subtly modulate lipophilicity. nih.gov The observed experimental range of ΔlogP values (logP(XCF₂H) - logP(XCH₃)) from -0.1 to +0.4 demonstrates that the difluoromethyl group can either slightly decrease or moderately increase lipophilicity depending on the molecular context. nih.gov This provides medicinal chemists with a tool to fine-tune this critical property. These findings aid in the rational design of drug candidates containing the difluoromethyl moiety by providing a predictable, experimentally grounded understanding of its bioisosteric properties. nih.gov

Compound Series Experimental Method Parameter Measured Result Conclusion
Difluoromethyl anisoles and thioanisolesAbraham's solute ¹H NMR analysisHydrogen Bond Acidity (A)A = 0.085 – 0.126Confirms CF₂H group as a hydrogen bond donor. nih.gov
Difluoromethyl anisoles and thioanisolesWater-octanol partitioningΔlog P (vs. methyl)-0.1 to +0.4Validates the role of CF₂H in modulating lipophilicity. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of Amine Compounds

Chromatographic Separations for Complex Amine Mixtures

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For amines, several chromatographic techniques are particularly effective.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis of non-volatile or thermally labile amines. thermofisher.comhelsinki.fi These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For amine analysis, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. biotage.com However, the polar nature of many amines can lead to poor retention on traditional C18 columns. nih.gov

UPLC systems utilize smaller particle sizes in the stationary phase (typically <2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govresearchgate.net This makes UPLC particularly suitable for the analysis of complex mixtures containing multiple amine compounds. nih.gov The development of robust UPLC methods, often coupled with mass spectrometry, has become an important tool for detecting biogenic amines and other amine compounds in various matrices. nih.gov

A key consideration in the HPLC and UPLC analysis of amines is the control of the mobile phase pH. Maintaining an alkaline pH can keep basic amine compounds in their free-base form, increasing their lipophilicity and retention on reversed-phase columns. biotage.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. gcms.czvt.edu However, the direct analysis of amines by GC can be challenging due to their polarity and basicity, which can cause interactions with the stationary phase and active sites within the GC system. gcms.czrestek.comrestek.com These interactions often lead to poor peak shapes (tailing) and reduced sensitivity. gcms.czrestek.com Aromatic amines, being weakly basic, generally exhibit less tailing than primary aliphatic amines but still require a deactivated column for optimal analysis. labrulez.com

For the analysis of volatile amines, specialized capillary columns with base-deactivated surfaces are often employed to minimize these unwanted interactions and improve peak symmetry. restek.comamericanlaboratory.com These columns are designed to be highly inert and can withstand challenging matrices that may contain water or ammonia. gcms.czrestek.com Researchers have developed generic GC-flame ionization detection (FID) methods capable of quantifying a wide range of volatile amines in a single run, offering a rapid and accessible analytical solution. chromatographyonline.com

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ionic species. thermofisher.com It is particularly well-suited for the determination of cationic amines in aqueous samples. amazonaws.comamazonaws.com In IC, separation is achieved through ion-exchange interactions between the charged analytes and a charged stationary phase. amazonaws.com

Non-suppressed ion chromatography with conductivity detection is a common method for analyzing amines. amazonaws.com This technique allows for the rapid and straightforward analysis of various amines, including ethanolamines, without the need for gradient elution. amazonaws.comamazonaws.com The use of cation-exchange columns, often made from silica-based materials with polymer coatings, enables the effective separation of common cations and amines in a single analysis. amazonaws.comamazonaws.com The mobile phase composition, including the use of organic modifiers and complexing agents, can be adjusted to optimize the separation for specific analytical needs. amazonaws.com

Several strategies can be employed to overcome the challenges associated with amine chromatography and improve analytical performance.

Column Deactivation : To mitigate the interaction between basic amines and acidic silanol (B1196071) groups on the surface of GC columns and inlet liners, a process called deactivation is crucial. restek.comlabrulez.comrestek.com Base deactivation involves treating the surfaces with basic compounds to passivate active sites, resulting in improved peak shapes and increased compound response. americanlaboratory.comrestek.com Specialized base-deactivated columns and liners are commercially available and are designed to provide enhanced inertness for amine analysis. restek.comrestek.comamericanlaboratory.com

Derivatization : Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more suitable for a particular analytical method. nih.govnih.gov For GC analysis, derivatization can be used to decrease the polarity of amines, making them more volatile and less prone to adsorption. nih.govnih.govemerypharma.com Common derivatization reagents for amines in GC include alkylating, acylating, and silylating agents. nih.gov In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the amine molecule, enhancing its detection by UV or fluorescence detectors. thermofisher.comresearchgate.net Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are frequently used for this purpose. thermofisher.com

Ion-Pairing Chromatography : Ion-pairing chromatography is a technique used in reversed-phase HPLC to improve the retention of ionic and highly polar compounds. chromforum.orgnih.gov For the analysis of basic amines, an ion-pairing agent, typically a fatty sulfonic acid, is added to the mobile phase. chromforum.org This agent forms a neutral ion pair with the protonated amine, which has a greater affinity for the nonpolar stationary phase, thereby increasing its retention time. chromforum.orgnih.gov The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters for controlling the separation. chromforum.org

StrategyDescriptionPrimary ApplicationKey Benefit
Column Deactivation Passivation of active sites on column and liner surfaces with basic compounds.Gas Chromatography (GC)Reduces peak tailing and improves sensitivity for basic analytes.
Derivatization Chemical modification of the amine to alter its physicochemical properties.GC and HPLCIncreases volatility and reduces polarity for GC; enhances detectability for HPLC.
Ion-Pairing Chromatography Addition of an ion-pairing agent to the mobile phase to form a neutral complex with the ionic amine.High-Performance Liquid Chromatography (HPLC)Increases retention of polar and ionic amines on reversed-phase columns.

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly selective and sensitive means of identifying and quantifying compounds.

The combination of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) is the gold standard for trace-level analysis and unequivocal identification of compounds. nih.govgoogle.com These techniques offer high specificity and sensitivity, allowing for the detection and quantification of amines at very low concentrations. emerypharma.comnih.gov

In LC-MS/MS, the effluent from the HPLC or UPLC column is introduced into the mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, creating a unique "fingerprint" for the compound. nih.govtandfonline.com This multiple reaction monitoring (MRM) mode provides excellent selectivity and reduces background noise, enabling the analysis of trace amines in complex matrices like biological fluids. nih.govnih.gov Recent developments in LC-MS/MS methods have focused on simultaneous quantification of multiple trace amines and their metabolites. nih.gov

Similarly, GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. vt.eduemerypharma.com It is widely used for the identification of unknown compounds in a mixture by comparing their mass spectra to extensive libraries. emerypharma.com For quantitative analysis, GC-MS can achieve very low detection limits, often in the parts-per-billion (ppb) range. emerypharma.com As with standalone GC, derivatization is often necessary for the analysis of polar amines to improve their chromatographic behavior and ensure they are volatile enough for GC-MS analysis. emerypharma.comnih.gov

TechniquePrincipleCommon ApplicationAdvantages
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection of precursor and product ions.Analysis of non-volatile and thermally labile amines in complex matrices.High selectivity, high sensitivity, suitable for a wide range of compounds.
GC-MS Separation by gas chromatography followed by mass spectrometric detection.Analysis of volatile and semi-volatile amines.Excellent for compound identification via spectral libraries, high sensitivity for trace analysis.

Chemical Isotope Labeling (CIL) for Enhanced Quantitative Analysis

Chemical Isotope Labeling (CIL) coupled with liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful strategy for the accurate quantification of amine-containing metabolites and compounds. nih.gov This technique overcomes many challenges associated with traditional quantitative methods, such as matrix effects and variations in ionization efficiency, by introducing a stable isotope tag into the target analyte. researchgate.net

The core principle of CIL involves derivatizing the analyte with a reagent that exists in two isotopic forms: a "light" version (e.g., containing ¹²C) and a "heavy" version (e.g., containing ¹³C). acs.org For the analysis of amine compounds like {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine, a common labeling agent is dansyl chloride, which is available as ¹²C- and ¹³C-dansyl chloride. acs.org

The analytical workflow typically involves:

Separate Labeling: Two samples are prepared. For relative quantification, an individual sample is labeled with the light reagent (e.g., ¹²C-dansyl chloride), and a pooled control or standard sample is labeled with the heavy reagent (¹³C-dansyl chloride). acs.org

Mixing: The light- and heavy-labeled samples are then mixed in a 1:1 ratio.

LC-MS Analysis: The combined sample is analyzed by LC-MS. The derivatization process improves the chromatographic behavior and enhances the mass spectrometric detection of the amine. acs.org

Quantification: In the mass spectrum, the light- and heavy-labeled analytes appear as a pair of peaks separated by a specific mass difference corresponding to the isotopic difference in the tags. Since the light and heavy isotopologues co-elute and have nearly identical ionization efficiencies, the ratio of their peak intensities provides a highly accurate and precise measure of the relative quantity of the analyte between the samples. acs.org For absolute quantification, a known amount of a heavy-isotope labeled standard is spiked into the sample containing the light-labeled analyte.

This CIL approach has demonstrated high accuracy and precision in the quantitative analysis of amine and phenol (B47542) submetabolomes in complex biological matrices. researchgate.net For instance, studies on milk metabolomics using ¹²C-/¹³C-dansylation showed that a high percentage of peak pairs had ratio values within an acceptable accuracy range and low relative standard deviation (RSD) values for replicate analyses. researchgate.net This high performance underscores the suitability of CIL for the rigorous quantitative demands of pharmaceutical analysis.

Spectroscopic Techniques for High-Throughput Screening and Analytical Validation

Spectroscopic methods are indispensable for both the rapid screening of compound libraries and the thorough validation of analytical methods. The integration of multiple spectroscopic techniques provides a comprehensive understanding of the analyte's structure and behavior.

Integration of NMR and MS in Comprehensive Analytical Workflows

The integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography (LC), provides an unparalleled platform for the structural elucidation and identification of unknown compounds, such as process impurities or degradation products. spectroscopyonline.comresearchgate.net These two techniques are highly complementary; MS offers exceptional sensitivity and provides the molecular weight and formula of a compound, while NMR delivers detailed atomic-level structural information, enabling the unambiguous mapping of the molecule's connectivity and the differentiation of isomers. spectroscopyonline.comnih.gov

In a typical integrated LC-MS-NMR workflow for analyzing a complex sample containing an amine compound:

Initial Screening with LC-MS: The sample is first analyzed by LC-MS to separate its components and obtain initial characterization. MS data helps to quickly identify known compounds through library matching and determine the molecular weights of unknown peaks. spectroscopyonline.com

Targeted NMR Analysis: Based on the MS data, specific peaks of interest (e.g., an unknown impurity peak) are targeted for NMR analysis. In an online LC-NMR setup, the chromatographic flow can be directed to the NMR spectrometer to acquire spectra of the isolated peak. spectroscopyonline.com

Structural Elucidation: The combination of MS (providing the molecular formula) and a suite of NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) allows for the complete and confident structural determination of the unknown. nih.gov This integrated approach is significantly more powerful than using either technique in isolation, reducing ambiguity and increasing the confidence in identification. nih.govacs.orgnih.gov

This powerful combination is crucial in pharmaceutical development for identifying and characterizing impurities and degradants, ensuring the safety and quality of the final product. spectroscopyonline.com

Method Validation Parameters for Amine Compound Analysis (e.g., Accuracy, Reproducibility, Linearity)

Validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. ijper.org For the quantitative analysis of an amine compound like this compound, key validation parameters must be rigorously evaluated according to guidelines from bodies such as the International Council for Harmonisation (ICH).

Accuracy: This parameter expresses the closeness of the test results to the true value. It is often assessed by recovery studies, where the analyte is spiked into a blank matrix at different concentration levels. The percentage of the analyte recovered is then calculated. nih.govd-nb.inforesearchgate.net

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. nih.gov

Reproducibility: Assesses the precision between different laboratories.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the linear regression curve. nih.govwaters.com

The tables below present typical data from the validation of a hypothetical LC-MS method for the quantification of this compound.

Table 1: Linearity Data

This table shows the results of a linearity study, where the instrument response (peak area) is plotted against known concentrations of the analyte. A strong correlation coefficient indicates a linear relationship.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,521,000
20.03,045,000
Linear Regression
Slope 152,050
Intercept 150
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data

This table summarizes the results from accuracy and precision studies. Accuracy is shown as the mean recovery percentage, while precision is indicated by the Relative Standard Deviation (RSD) for both intra-day (repeatability) and inter-day (intermediate precision) measurements.

Spiked Concentration (µg/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Recovery (%) RSD (%)
Low (0.5) 99.22.1
Mid (5.0) 100.51.5
High (15.0) 101.11.2

These validation parameters ensure that the analytical method is reliable, accurate, and reproducible for its intended application in the analysis of amine compounds.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes to Difluoromethoxy-Containing Amines

The synthesis of organofluorine compounds, particularly those containing the difluoromethoxy group, presents unique challenges. Future research will likely focus on developing more efficient, scalable, and versatile synthetic routes.

Key areas of development include:

Asymmetric Synthesis : The synthesis of chiral amines containing a difluoromethyl group has been recognized as a powerful strategy in drug design. nih.gov A recently reported method for the asymmetric construction of carbon stereocenters with a difluoromethyl group involves a nickel-catalyzed Negishi cross-coupling, which demonstrates excellent enantioselectivity under mild conditions. nih.gov Future work could adapt such radical-based strategies to introduce the difluoromethoxy group enantioselectively.

Novel Fluorinating Reagents : Traditional methods for introducing the difluoromethoxy group can be harsh. Research into new, milder, and more selective reagents is ongoing. For instance, the use of visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of tri- and difluoromethyl ethers, offering an alternative to traditional methods. nih.gov

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, especially for reactions involving hazardous reagents or intermediates. Applying flow chemistry to difluoromethoxylation and subsequent amination reactions could lead to more efficient and safer manufacturing processes.

Late-Stage Functionalization : The ability to introduce the difluoromethoxy group at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. Future research will aim to develop robust late-stage difluoromethoxylation methods applicable to a wide range of substrates, including complex amine-containing structures. A recent study highlighted advancements in synthesizing gem-difluoromethoxyamines from thionoesters, expanding the toolkit for creating these valuable building blocks. chemrxiv.org

Advanced Computational Approaches for Structure-Based Design and Property Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For difluoromethoxy-containing amines, computational approaches can accelerate the design and development process.

Future directions in this area include:

Reaction Prediction : Computational methods can predict novel chemical reactions. For example, the Artificial Force Induced Reaction (AFIR) method has been used to design a new three-component reaction for synthesizing α,α-difluoroglycine derivatives from amines, difluorocarbene, and carbon dioxide. hokudai.ac.jpresearchgate.net Similar in silico screening could be employed to discover novel synthetic routes to {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine and its analogs. hokudai.ac.jpnih.gov

Property Prediction : The difluoromethoxy group significantly impacts a molecule's properties. It can serve as a hydrogen bond donor and exhibits dynamic lipophilicity, altering its polarity based on the surrounding environment. nih.gov Advanced computational models can accurately predict key physicochemical properties (e.g., solubility, lipophilicity, pKa) and ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profiles. The predicted properties for the parent amine, 1-[2-(difluoromethoxy)phenyl]-N-methylmethanamine, include an XlogP of 2.2 and various predicted collision cross-section values, which are useful for analytical characterization. uni.lu

Structure-Based Drug Design (SBDD) : If a biological target is identified, SBDD techniques can be used to design more potent and selective ligands. Molecular docking and molecular dynamics simulations can elucidate the binding mode of this compound analogs within a target's active site, guiding the design of next-generation compounds with improved pharmacological profiles. The difluoromethoxy group's ability to engage in specific interactions, such as hydrogen bonding, makes it an interesting feature for computational design. nih.gov

Table 1: Overview of Computational Approaches in Organofluorine Chemistry

Computational Method Application Relevance to Difluoromethoxy-Containing Amines
Quantum Mechanics (QM) Reaction mechanism analysis, prediction of spectroscopic properties, calculation of electronic properties. Elucidating synthetic pathways, predicting ¹⁹F NMR shifts, understanding the electronic impact of the -OCF₂H group.
Molecular Dynamics (MD) Simulating molecular motion, studying conformational changes, calculating binding free energies. Assessing conformational preferences, predicting binding affinity to biological targets, understanding interactions with cell membranes.
Quantitative Structure-Activity Relationship (QSAR) Developing statistical models to predict biological activity from molecular structure. Predicting the potential bioactivity of novel analogs based on their structural features.
Artificial Force Induced Reaction (AFIR) Automated exploration of reaction pathways to discover novel chemical transformations. Designing new, efficient synthetic routes to the target compound and related derivatives. hokudai.ac.jp

Exploration of New Biological Targets and Pharmacological Applications (In Vitro)

While the specific biological activity of this compound is not extensively documented in public literature, its structure suggests potential as a scaffold in medicinal chemistry. The difluoromethoxy group is often used as a bioisostere for the methoxy (B1213986) group to enhance metabolic stability and cell membrane permeability. nih.gov

Future in vitro research could explore its activity against various biological targets:

Enzyme Inhibition : The difluoromethoxy group has been incorporated into molecules designed as enzyme inhibitors. For example, 2-difluoromethoxy-substituted estratriene derivatives have been synthesized and evaluated as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.govbham.ac.uk Investigating the inhibitory potential of this compound against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, could reveal new therapeutic applications.

Receptor Modulation : Many amine-containing compounds act as ligands for G-protein coupled receptors (GPCRs) or ion channels. Screening this compound against various receptor panels could identify novel modulatory activity.

Anticancer Activity : Organofluorine compounds are prevalent in oncology. dntb.gov.ua The 2-methoxyestradiol (B1684026) analogue, a microtubule inhibitor, has been modified with a difluoromethoxy group to improve its anticancer properties and metabolic stability. nih.gov In vitro assays using cancer cell lines, such as MCF-7 and MDA-MB-231 breast cancer cells, could be used to assess the antiproliferative activity of this compound. nih.gov

The hydrochloride salt of the compound is commercially available for research purposes, indicating its potential use as a building block or tool compound for exploring these and other biological applications. evitachem.com1pchem.com

Continued Emphasis on Sustainable and Green Synthesis Methodologies for Organofluorine Compounds

The synthesis of organofluorine compounds has traditionally relied on harsh reagents and energy-intensive processes. The field is now moving towards more sustainable and environmentally benign methods. dntb.gov.ua This shift is crucial, given that nearly all organofluorine compounds are synthetic, originating from mined fluorspar (calcium fluoride). worktribe.comchinesechemsoc.org

Future research will focus on:

Catalytic Methods : Developing catalytic cycles that use earth-abundant metals or organocatalysts can reduce waste and improve efficiency compared to stoichiometric reagents. digitellinc.com

Green Solvents : Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key goal. dntb.gov.ua

Energy Efficiency : Methodologies such as microwave-assisted synthesis and photoredox catalysis can often proceed under milder conditions and with shorter reaction times, reducing energy consumption. nih.govdntb.gov.ua

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a fundamental principle of green chemistry.

The development of green synthetic methods for the practical introduction of fluorine atoms and fluoroalkyl groups is a high priority for the chemical industry. oup.com Applying these principles to the synthesis of this compound would not only make its production more sustainable but also align with the broader goals of modern chemical manufacturing.

Innovation in Analytical Techniques for Comprehensive Characterization and Quantification

The unique properties of the fluorine atom necessitate specialized analytical techniques for the characterization and quantification of organofluorine compounds.

Innovations in this area are crucial for both research and quality control:

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is essential for determining the elemental composition and structure of fluorinated molecules and their metabolites. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is a powerful, non-destructive technique that is highly sensitive to the local chemical environment of the fluorine nucleus. It provides invaluable information about the number and type of fluorine atoms in a molecule. nih.gov However, its low sensitivity for certain applications can require significant sample preconcentration. nih.gov Future developments may focus on enhancing sensitivity through improved probe design and hyperpolarization techniques.

Combustion Ion Chromatography (CIC) : CIC is a robust technique for quantifying the total amount of organofluorine in a sample, often referred to as Extractable Organofluorine (EOF) or Adsorbable Organofluorine (AOF). chromatographyonline.comnih.govmontrose-env.com This method is particularly useful for environmental analysis and for understanding the total fluorine content in complex mixtures. digitellinc.com However, it is a non-selective method that requires sample pretreatment to distinguish between different forms of fluorine. chromatographyonline.com

Hyphenated Techniques : The combination of multiple analytical techniques, such as LC-MS/MS and GC-MS, is often necessary for the comprehensive analysis of complex samples containing organofluorine compounds. chromatographyonline.com Future innovations will likely involve the development of novel hyphenated systems for more detailed and sensitive analysis.

Table 2: Comparison of Key Analytical Techniques for Organofluorine Compounds

Technique Principle Advantages Limitations
¹⁹F NMR Measures the resonance of ¹⁹F nuclei in a magnetic field. Non-destructive, provides detailed structural information, highly specific for fluorine. Relatively low sensitivity, can require sample preconcentration. nih.gov
LC-MS/GC-MS Separates compounds by chromatography followed by mass analysis. High sensitivity and selectivity, provides structural information, suitable for complex mixtures. chromatographyonline.com Requires reference standards for quantification, may not detect all organofluorine compounds present.
Combustion Ion Chromatography (CIC) Sample combustion converts organofluorine to hydrogen fluoride (B91410) (HF), which is quantified by ion chromatography. Measures total organofluorine content (e.g., EOF), useful for mass balance studies. chromatographyonline.comnih.gov Non-selective (measures all combustible organofluorine), requires sample pretreatment. chromatographyonline.com

Q & A

Q. What are the established synthetic routes for {[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution using 2-(difluoromethoxy)benzyl chloride and methylamine. Key steps include:

  • Reagents and Conditions :
    • Benzyl chloride derivative : 2-(difluoromethoxy)benzyl chloride (prepared via chlorination of the corresponding alcohol).
    • Amine source : Methylamine (gas or aqueous solution).
    • Base : Sodium hydroxide or potassium carbonate to deprotonate the amine and drive the reaction .
    • Solvent : Dichloromethane (DCM) or toluene under reflux (40–60°C) .
  • Optimization :
    • Excess methylamine (2–3 equiv.) improves yield.
    • Anhydrous conditions minimize hydrolysis of the benzyl chloride intermediate.
    • Reaction monitoring via TLC or GC-MS ensures completion.

Q. Table 1: Synthetic Conditions and Yields

Benzyl Chloride DerivativeAmineSolventTemp (°C)Yield (%)
2-(Difluoromethoxy)benzyl chlorideMethylamineDCM4075–85
2-(Difluoromethoxy)benzyl chlorideMethylamineToluene6070–80

Q. Reference :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing and quantifying this compound in complex mixtures?

Methodological Answer:

  • Structural Elucidation :
    • ¹H/¹³C NMR : Identifies methyl groups (δ 2.3–2.5 ppm for N-methyl; δ 4.5–4.7 ppm for benzyl-CH₂), difluoromethoxy (δ 6.5–7.5 ppm for aromatic protons; ¹⁹F NMR: δ -80 to -85 ppm for CF₂) .
    • Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion [M+H]⁺ at m/z 202.1 (C₁₀H₁₂F₂NO).
  • Quantification :
    • HPLC/LC-MS : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Retention time: ~8.2 min .
    • Derivatization : Not required (fluorescamine is unsuitable for secondary amines; direct detection suffices) .

Q. Table 2: Key NMR Assignments

Proton/GroupChemical Shift (δ, ppm)
N-CH₃2.3–2.5
Benzyl-CH₂4.5–4.7
Aromatic H6.5–7.5

Q. Reference :

Advanced Research Questions

Q. How can researchers assess the chemical stability of this compound under varying pH, temperature, and solvent conditions, and what degradation products are formed?

Methodological Answer:

  • Stability Studies :
    • pH Variability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor via HPLC .
    • Thermal Stress : Heat at 60°C (solid) or reflux in ethanol (solvent) for 48 hours .
    • Oxidative Stress : Expose to 3% H₂O₂ for 24 hours.
  • Degradation Pathways :
    • Acidic Conditions : Demethylation to yield {[2-(difluoromethoxy)phenyl]methyl}amine.
    • Alkaline Conditions : Cleavage of the difluoromethoxy group, forming 2-hydroxybenzyl-methylamine .

Q. Table 3: Degradation Products Under Stress Conditions

ConditionMajor Degradation Product
pH 1 (HCl){[2-(Difluoromethoxy)phenyl]methyl}amine
pH 12 (NaOH)2-Hydroxybenzyl-methylamine
60°C (dry)No degradation

Q. Reference :

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological activity and metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Models :
    • Enzyme Inhibition Assays : Cytochrome P450 (CYP3A4, CYP2D6) inhibition using fluorogenic substrates .
    • Receptor Binding : Screen against serotonin (5-HT) or dopamine receptors via radioligand displacement .
  • In Vivo Models :
    • Pharmacokinetics : Administer orally (10 mg/kg) to rodents; measure plasma levels via LC-MS at intervals (0–24 h) .
    • Metabolite Identification : Collect urine/liver homogenates; analyze metabolites (e.g., N-oxide, glucuronide conjugates) .

Q. Table 4: Key Pharmacological Assays

Assay TypeTargetMethod
CYP InhibitionCYP3A4Fluorescein-based fluorometry
Receptor Binding5-HT₁ARadioligand ([³H]-8-OH-DPAT)

Q. Reference :

Q. When encountering contradictory data regarding the reactivity or biological activity of this compound, what methodological approaches can be employed to resolve these discrepancies?

Methodological Answer:

  • Cross-Validation :
    • Orthogonal Analytical Techniques : Confirm purity via NMR and LC-MS to rule out impurities .
    • Replicate Studies : Repeat experiments under standardized conditions (solvent, temperature, reagent batches) .
  • Mechanistic Probes :
    • Isotopic Labeling : Use ¹³C-methylamine to track reaction pathways in synthesis or metabolism .
    • Computational Modeling : DFT calculations to predict reactive sites (e.g., benzyl-CH₂ vs. N-methyl) .

Q. Table 5: Resolving Data Contradictions

DiscrepancyResolution Strategy
Variable enzyme inhibitionStandardize assay pH/temperature; use positive controls
Conflicting synthetic yieldsOptimize stoichiometry (amine:benzyl chloride = 3:1)

Q. Reference :

Retrosynthesis Analysis

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Feasible Synthetic Routes

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{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine
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Reactant of Route 2
{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.